

# Linifanib comparative efficacy in advanced HCC systemic therapy

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## Compound Focus: Linifanib

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## Linifanib vs. Sorafenib: Efficacy and Safety Profile

Parameter	Linifanib	Sorafenib	Result & Conclusion
Overall Survival (OS)	9.1 months	9.8 months	Hazard Ratio (HR): 1.046. No significant difference; trial failed to meet primary endpoint [1] [2].
Time to Progression (TTP)	5.4 months	4.0 months	HR: 0.759. Statistically significant improvement for linifanib (P = .001) [1] [2].
Objective Response Rate (ORR)	13.0%	6.9%	Better tumor shrinkage with linifanib [1] [2].
Grade 3/4 Adverse Events	More frequent	Less frequent	Safety results significantly favored sorafenib (all P < .001) [1] [2].

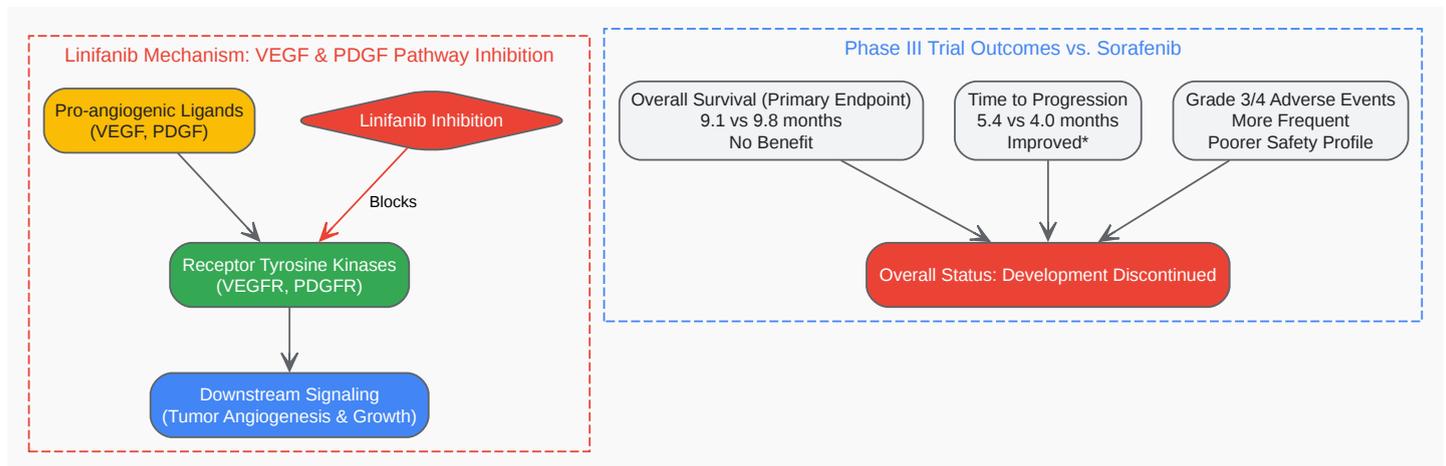
## Mechanism of Action and Trial Design

- Mechanism of Action: Linifanib** (ABT-869) is an ATP-competitive inhibitor that selectively targets all Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF)

receptor tyrosine kinases. This dual inhibition was designed to block tumor angiogenesis and growth more potently [3] [2].

- **Clinical Trial Protocol:** The open-label, Phase III trial enrolled 1,035 patients with advanced HCC who had not received prior systemic therapy. Key eligibility criteria included **Child-Pugh Class A** liver function. Patients were randomized to receive either **linifanib** (17.5 mg once daily) or sorafenib (400 mg twice daily) until disease progression or unacceptable toxicity [2]. The primary endpoint was **Overall Survival**, with **Time to Progression** and **Objective Response Rate** as key secondary endpoints, all assessed per **RECIST v1.1** [2].

The following diagram illustrates the signaling pathways targeted by **linifanib** and the key outcomes of the clinical trial.



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## Conclusion and Context in Advanced HCC Therapy

While **linifanib** showed activity in improving **Time to Progression** and **Objective Response Rate**, its failure to demonstrate a survival advantage combined with its inferior safety profile led to its discontinuation from further development for advanced HCC [4]. Current treatment paradigms have shifted toward **immune-based combination therapies**, which have established new standards of care.

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## References

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